2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one
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Overview
Description
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(diphenylmethyl)piperazine with 2-chloroacetophenone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one
- 2-Chloro-1-[4-(benzyl)piperazin-1-yl]-2-phenylethan-1-one
- 2-Chloro-1-[4-(phenylmethyl)piperazin-1-yl]-2-phenylethan-1-one
Uniqueness
2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C25H25ClN2O |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-chloro-2-phenylethanone |
InChI |
InChI=1S/C25H25ClN2O/c26-23(20-10-4-1-5-11-20)25(29)28-18-16-27(17-19-28)24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2 |
InChI Key |
DPQZTGRTPFXBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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